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Compound of Interest

Compound Name: PF-4363467

Cat. No.: B15618962 Get Quote

In the landscape of preclinical drug development for substance use disorders, dopamine

receptor antagonists have emerged as a promising therapeutic avenue. Among these, PF-
4363467 and GSK598809 have been subjects of investigation, both targeting the dopamine D3

receptor (D3R), albeit with differing selectivity and preclinical outcomes. This guide provides a

comparative analysis of these two compounds based on available preclinical data, offering

insights for researchers and drug development professionals.
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Feature PF-4363467 GSK598809

Primary Target Dopamine D3 Receptor (D3R) Dopamine D3 Receptor (D3R)

Secondary Target Dopamine D2 Receptor (D2R) Dopamine D2 Receptor (D2R)

Receptor Affinity (Ki) D3: 3.1 nM, D2: 692 nM[1] D3: 6.2 nM, D2: 740 nM

Selectivity (D2/D3) ~223-fold ~120-fold

Therapeutic Indication

(Preclinical)
Opioid Use Disorder[1]

Substance Use Disorders,

Smoking Cessation, Eating

Disorders

Key Preclinical Finding

Attenuates opioid-seeking

behavior without

extrapyramidal side effects[1]

Potentiates cocaine-induced

hypertension[2][3]

Reported Side Effects

(Preclinical)

Lack of extrapyramidal

symptoms (EPS) despite high

D2R occupancy[1]

Cardiovascular risks,

particularly when co-

administered with cocaine[2][3]

In Vitro Receptor Binding Affinity
Both PF-4363467 and GSK598809 exhibit a strong preference for the dopamine D3 receptor

over the D2 receptor. However, PF-4363467 demonstrates a higher selectivity margin.

Compound
D3 Receptor Ki
(nM)

D2 Receptor Ki
(nM)

Selectivity (D2 Ki /
D3 Ki)

PF-4363467 3.1[1] 692[1] ~223

GSK598809 6.2 740 ~120

In Vivo Preclinical Models and Efficacy
The preclinical evaluation of PF-4363467 and GSK598809 has been conducted in different

animal models, reflecting their distinct pharmacological profiles.

PF-4363467: Attenuation of Opioid-Seeking Behavior
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In a rat model of fentanyl self-administration, PF-4363467 demonstrated a dose-dependent

reduction in opioid-seeking behavior.[1] A key finding from this study was the absence of

extrapyramidal symptoms, which are commonly associated with D2 receptor antagonism, even

at doses that resulted in high D2 receptor occupancy.[1] This suggests a unique in vivo profile

for PF-4363467, potentially offering a better safety margin compared to less selective D2/D3

antagonists.

GSK598809: Cardiovascular Safety Concerns
Preclinical studies with GSK598809 in freely-moving, telemetered dogs revealed a significant

safety concern. When administered prior to cocaine, GSK598809 potentiated the hypertensive

effects of cocaine.[2][3] This finding raised concerns about the potential for adverse

cardiovascular events in a clinical setting where polysubstance use is common, and

subsequently dampened enthusiasm for its clinical development for cocaine use disorder.

Experimental Protocols
Fentanyl Self-Administration and Reinstatement Model
(for PF-4363467)

Subjects: Male Sprague-Dawley rats.

Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for

intravenous infusion, and cue lights.

Procedure:

Surgery: Rats were surgically implanted with intravenous catheters.

Acquisition of Self-Administration: Rats were trained to self-administer fentanyl (0.5

µg/kg/infusion) by pressing the active lever. Each active lever press resulted in a fentanyl

infusion and the presentation of a cue light. Inactive lever presses had no programmed

consequences.

Extinction: Once stable self-administration was achieved, fentanyl was removed, and lever

pressing was extinguished.
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Reinstatement: After extinction, the ability of PF-4363467 to block fentanyl-primed

reinstatement of drug-seeking behavior was assessed. Rats were pre-treated with various

doses of PF-4363467 or vehicle before a priming injection of fentanyl, and the number of

active lever presses was measured.

Cardiovascular Safety Assessment in Dogs (for
GSK598809)

Subjects: Conscious, freely-moving dogs.

Apparatus: Telemetered devices for continuous monitoring of blood pressure and heart rate.

Procedure:

Instrumentation: Dogs were surgically implanted with telemetry transmitters for

hemodynamic monitoring.

Drug Administration: Dogs were pre-treated with oral GSK598809 or vehicle.

Cocaine Challenge: Following pre-treatment, dogs received an intravenous infusion of

cocaine.

Data Collection: Mean arterial pressure and heart rate were continuously monitored before

and after drug administration to assess the interaction between GSK598809 and cocaine

on cardiovascular parameters.[2]
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Caption: Simplified signaling pathway of Dopamine D2 and D3 receptors.
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Caption: Experimental workflow for the fentanyl self-administration model.
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Caption: Experimental workflow for the cardiovascular safety assessment.
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Based on the available preclinical data, PF-4363467 and GSK598809 present divergent

profiles as potential treatments for substance use disorders. PF-4363467 shows promise in

attenuating opioid-seeking behavior without the extrapyramidal side effects commonly

associated with D2 receptor antagonism, suggesting a favorable safety profile. In contrast,

GSK598809's potentiation of cocaine-induced hypertension raises significant cardiovascular

safety concerns. While both compounds are potent D3 receptor antagonists, their differing

selectivity and in vivo effects underscore the importance of thorough preclinical evaluation to

identify candidates with the optimal balance of efficacy and safety for clinical development.

Further head-to-head comparative studies would be invaluable in making a definitive

assessment of their relative therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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